molecular formula C26H38O3 B14377319 2-Oxo-2-phenylethyl octadec-2-ynoate CAS No. 90123-95-8

2-Oxo-2-phenylethyl octadec-2-ynoate

Cat. No.: B14377319
CAS No.: 90123-95-8
M. Wt: 398.6 g/mol
InChI Key: XEESSNYRBWWIKE-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-2-ynoate is an organic compound characterized by the presence of a phenyl group, a ketone group, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-2-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the alkyne group allows it to form covalent bonds with target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Octadecenoic acid, 2-oxo-2-phenylethyl ester: Similar structure but with an alkene group instead of an alkyne group.

    2-Oxo-2-phenylethyl octadec-10-ynoate: Similar structure but with the alkyne group at a different position.

Uniqueness

2-Oxo-2-phenylethyl octadec-2-ynoate is unique due to the specific positioning of the alkyne group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

90123-95-8

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-2-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-15,23H2,1H3

InChI Key

XEESSNYRBWWIKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC#CC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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